molecular formula C9H15NOS B14872413 6-Cyclopentylthiomorpholin-3-one

6-Cyclopentylthiomorpholin-3-one

Cat. No.: B14872413
M. Wt: 185.29 g/mol
InChI Key: IUCAQRANNSZKML-UHFFFAOYSA-N
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Description

6-Cyclopentylthiomorpholin-3-one is a heterocyclic compound that features a thiomorpholine ring substituted with a cyclopentyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentylthiomorpholin-3-one can be achieved through several methods. One common approach involves the [3+3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method provides a direct and practical approach for the synthesis of thiomorpholin-3-one derivatives under mild conditions with moderate to good yields and wide functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the [3+3]-cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl-substituted thiomorpholin-3-one derivatives.

Scientific Research Applications

6-Cyclopentylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Cyclopentylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-one: Lacks the cyclopentyl substitution, making it less sterically hindered.

    Cyclohexylthiomorpholin-3-one: Contains a cyclohexyl group instead of a cyclopentyl group, leading to different steric and electronic properties.

Uniqueness

6-Cyclopentylthiomorpholin-3-one is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

6-cyclopentylthiomorpholin-3-one

InChI

InChI=1S/C9H15NOS/c11-9-6-12-8(5-10-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11)

InChI Key

IUCAQRANNSZKML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNC(=O)CS2

Origin of Product

United States

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